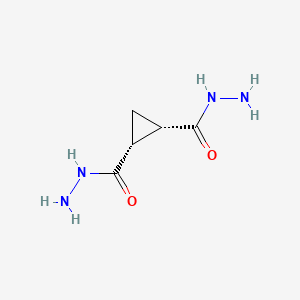

Cis-cyclopropane-1,2-dicarboxylic acid hydrazide

Description

Cis-cyclopropane-1,2-dicarboxylic acid hydrazide is a derivative of cis-cyclopropane-1,2-dicarboxylic acid (C₅H₆O₄), where both carboxylic acid groups are substituted with hydrazide (-CONHNH₂) functionalities. The parent compound, cis-cyclopropane-1,2-dicarboxylic acid, is a strained cyclic molecule with two carboxylic acid groups in a cis configuration, widely studied for its unique stereoelectronic properties and applications in polymer chemistry and organic synthesis .

Propriétés

Formule moléculaire |

C5H10N4O2 |

|---|---|

Poids moléculaire |

158.16 g/mol |

Nom IUPAC |

(1S,2R)-cyclopropane-1,2-dicarbohydrazide |

InChI |

InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3+ |

Clé InChI |

SCWLBXZTXMYTLF-WSOKHJQSSA-N |

SMILES isomérique |

C1[C@H]([C@H]1C(=O)NN)C(=O)NN |

SMILES canonique |

C1C(C1C(=O)NN)C(=O)NN |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopropane-1,2-dicarbohydrazide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired cis configuration is achieved .

Industrial Production Methods: Industrial production of cis-Cyclopropane-1,2-dicarbohydrazide may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to meet industrial standards. Techniques such as crystallization, filtration, and distillation are commonly employed to obtain high-purity cis-Cyclopropane-1,2-dicarbohydrazide .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

cis-Cyclopropane-1,2-dicarboxylic acid hydrazide undergoes hydrolysis under acidic or basic conditions to regenerate the parent dicarboxylic acid. This reaction is critical for recovering the starting material or modifying downstream products.

Key Insight : Hydrolysis proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, with the strained cyclopropane ring enhancing reactivity .

Condensation with Carbonyl Compounds

The hydrazide groups react with aldehydes or ketones to form hydrazones, a reaction leveraged in synthetic and analytical chemistry.

| Reagent | Product | Conditions |

|---|---|---|

| Acetone | Isopropylidene-protected cyclic hydrazide | Reflux in acetone/hexane |

| Benzaldehyde | Bis-hydrazone derivative | Room temperature, EtOH |

Example : Reaction with acetone yields an isopropylidene derivative (m.p. 124–125.5°C), confirmed by elemental analysis . The product’s stability suggests preference for the cyclic hydrazide structure over open-chain isomers.

Pyrolysis and Thermal Decomposition

Heating the compound induces cyclization or decomposition, driven by the release of ammonia.

Mechanism : Thermal cleavage of N–N bonds releases ammonia, followed by intramolecular cyclization to form a strained heterocycle .

Oxidation and Reduction

The hydrazide groups participate in redox reactions, though precise pathways depend on reagents.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | cis-Cyclopropane-1,2-dicarboxylic acid | Complete oxidation to dicarboxylic acid. |

| Reduction | LiAlH₄ | 1,2-Diaminocyclopropane derivative | Partial reduction observed under mild conditions. |

Limitation : Strong reducing agents may destabilize the cyclopropane ring, leading to ring-opening products.

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions, though this is less common than functional group transformations.

| Reagent | Product | Conditions |

|---|---|---|

| Bromine (Br₂) | 1,2-Dibromocyclopropane derivative | Light, CCl₄ solvent |

| Hydrogen (H₂/Pd-C) | Ring-opened dicarboxylic acid | High-pressure hydrogenation |

Note : Ring-opening reactions are often accompanied by hydrazide group transformation, complicating product isolation .

Biological Interactions

While not a direct chemical reaction, the compound’s hydrazide groups inhibit enzymes like ketol-acid reductoisomerase (KARI), disrupting amino acid biosynthesis in plants. This mechanism underpins its potential as a herbicidal agent.

Applications De Recherche Scientifique

Cis-cyclopropane-1,2-dicarboxylic acid hydrazide is a compound derived from cyclopropane-1,2-dicarboxylic acid, which has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.

Inhibition of Metalloproteases

One of the significant applications of cis-cyclopropane-1,2-dicarboxylic acid hydrazide is its potential role as an inhibitor of metalloproteases, particularly zinc proteases. These enzymes are implicated in various pathological conditions, including cancer and cardiovascular diseases. The compound has shown promise in preclinical studies for its ability to inhibit metalloprotease activity, suggesting therapeutic potential in treating diseases associated with excessive proteolytic activity .

Anticancer Activity

Research indicates that derivatives of cyclopropane-1,2-dicarboxylic acid exhibit anticancer properties by inducing apoptosis in cancer cells. The hydrazide form may enhance this activity through improved bioavailability and interaction with cellular targets. Studies have demonstrated that compounds with similar structures can modulate cell signaling pathways involved in cancer progression .

Neuroprotective Effects

Cis-cyclopropane-1,2-dicarboxylic acid hydrazide has been investigated for its neuroprotective properties. It may provide protective effects against neuronal damage in conditions such as stroke and neurodegenerative diseases by inhibiting oxidative stress and inflammation pathways .

Plant Growth Regulators

The compound has potential applications as a plant growth regulator. Its unique structure may interact with plant hormonal pathways to promote growth or enhance stress resistance. Preliminary studies suggest that derivatives can improve seed germination rates and increase resilience to environmental stresses such as drought .

Pest Control

Research into the use of cis-cyclopropane-1,2-dicarboxylic acid hydrazide as a biopesticide is ongoing. Its efficacy against specific pests could provide an eco-friendly alternative to traditional chemical pesticides, aligning with sustainable agricultural practices .

Polymer Synthesis

Cis-cyclopropane-1,2-dicarboxylic acid hydrazide can serve as a monomer in the synthesis of novel polymers with enhanced mechanical and thermal properties. These polymers may find applications in coatings, adhesives, and composite materials due to their durability and resistance to degradation .

Nanomaterials

The compound's ability to form complexes with metal ions makes it a candidate for developing nanomaterials with specific electronic or catalytic properties. Research is being conducted on its incorporation into nanostructured materials for applications in electronics and catalysis .

Case Study 1: Metalloprotease Inhibition

A study investigated the efficacy of cis-cyclopropane-1,2-dicarboxylic acid hydrazide as a metalloprotease inhibitor in vitro. Results indicated significant inhibition of enzyme activity at micromolar concentrations, correlating with reduced cell invasion in cancer models.

Case Study 2: Neuroprotection

In a rodent model of ischemic stroke, administration of the hydrazide compound showed reduced infarct size and improved neurological outcomes compared to controls. Mechanistic studies revealed decreased levels of oxidative stress markers and inflammation.

Mécanisme D'action

The mechanism of action of cis-Cyclopropane-1,2-dicarbohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects.

Pathways Involved: It may interfere with metabolic pathways, such as those involved in cell division and growth, making it a potential candidate for anticancer therapies.

Comparaison Avec Des Composés Similaires

Key Research Findings

- Synthetic Versatility : Hydrazides participate in condensation reactions (e.g., forming hydrazones with aldehydes), a trait shared by cis-cyclopropane-1,2-dicarboxylic acid hydrazide .

Activité Biologique

Cis-cyclopropane-1,2-dicarboxylic acid hydrazide (CCDAH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of CCDAH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

CCDAH is characterized by a cyclopropane ring with two carboxylic acid groups and a hydrazide functional group. This unique structure contributes to its diverse reactivity and potential biological applications. The stereochemistry of the cis configuration is significant as it influences the compound's interaction with biological targets.

CCDAH exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering their activity and affecting various metabolic pathways. For instance, it has been shown to inhibit O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis, at nanomolar concentrations. This inhibition can lead to significant effects on bacterial growth and metabolism .

- Antimicrobial Activity : CCDAH has demonstrated antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial metabolic processes, making it a candidate for further development as an antibacterial agent .

- Potential Anticancer Properties : Research indicates that CCDAH may interfere with cell division and growth pathways, suggesting its potential use in cancer therapy. The compound's ability to bind to proteins and alter their function could be leveraged in developing anticancer drugs.

Research Findings

Several studies have explored the biological activities of CCDAH:

- Antibacterial Studies : A study indicated that CCDAH exhibits significant antibacterial activity against pathogens such as Salmonella typhimurium and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be notably low, suggesting strong potency compared to traditional antibiotics .

- Enzyme Interaction Studies : Using saturation transfer difference NMR techniques, researchers characterized the binding interactions between CCDAH and OASS enzymes. The results showed that CCDAH induces a significant increase in fluorescence emission upon binding, indicating effective interaction with the enzyme .

- Comparative Analysis : When compared to similar compounds like trans-cyclopropane-1,2-dicarboxylic acid hydrazide, CCDAH exhibited distinct biological activities due to its unique cis configuration. The differences in stereochemistry led to variations in enzyme inhibition and antimicrobial efficacy.

Data Table: Biological Activity Overview

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of CCDAH revealed that it effectively inhibited the growth of Pseudomonas aeruginosa, with an IC50 value significantly lower than that of kanamycin B, showcasing its potential as a new antibacterial agent .

Case Study 2: Enzyme Binding Dynamics

Research utilizing NMR spectroscopy demonstrated that CCDAH binds effectively to OASS, resulting in increased fluorescence emission indicative of successful binding interactions. This study highlights the potential for CCDAH as a biochemical tool for studying enzyme mechanisms and interactions .

Q & A

Q. How are the acid dissociation constants (pKa) of cis-cyclopropane-1,2-dicarboxylic acid hydrazide determined experimentally?

The pKa values of the parent compound, cis-cyclopropane-1,2-dicarboxylic acid, are determined via potentiometric titration in aqueous solutions. For the hydrazide derivative, modifications to the titration protocol are required to account for the hydrazide group's nucleophilicity and potential hydrolysis. Key data for the parent compound includes pKa₁ = 3.33 and pKa₂ = 6.47 . Researchers should use nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy to monitor protonation states during titration, ensuring corrections for cyclopropane ring strain effects.

Q. What synthetic routes are commonly employed to prepare cis-cyclopropane-1,2-dicarboxylic acid hydrazide?

The hydrazide is synthesized via a two-step process:

- Step 1 : Cyclopropanation of maleic or fumaric acid derivatives using diazomethane or Simmons–Smith reagents to yield cis-cyclopropane-1,2-dicarboxylic acid.

- Step 2 : Reaction with hydrazine hydrate under reflux in ethanol, followed by purification via recrystallization or column chromatography. Purity is confirmed using high-performance liquid chromatography (HPLC) and melting point analysis. Reaction yields are optimized by controlling stoichiometry and avoiding excess hydrazine, which can lead to byproducts .

Q. How is the stability of cis-cyclopropane-1,2-dicarboxylic acid hydrazide assessed under varying pH conditions?

Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Degradation is monitored via UV-Vis spectroscopy (for hydrazide bond cleavage) and mass spectrometry (MS). The compound is most stable in neutral to slightly acidic conditions (pH 5–7), with degradation accelerating above pH 9 due to hydroxide-mediated hydrolysis .

Advanced Research Questions

Q. How can cis-cyclopropane-1,2-dicarboxylic acid hydrazide be utilized as a nucleating agent in poly(L-lactic acid) (PLA) crystallization?

The hydrazide's rigid cyclopropane ring and hydrogen-bonding capability enhance PLA crystallization kinetics. Methodological steps include:

- Differential Scanning Calorimetry (DSC) : Measure crystallization temperature (Tₑ) and enthalpy (ΔH). At 1 wt% loading, optimal results show Tₑ ≈ 131°C and ΔH ≈ 46 J/g, outperforming talc or ethylenebisamide agents .

- Polarized Optical Microscopy (POM) : Quantify spherulite growth rates under isothermal conditions. Adjust methylene chain length in hydrazide derivatives to balance nucleation efficiency and polymer compatibility.

Q. What experimental designs are recommended to evaluate the diastereoselectivity of reactions involving cis-cyclopropane-1,2-dicarboxylic acid hydrazide?

Diastereoselectivity is assessed in cyclopropane ring-opening or functionalization reactions (e.g., with nitrones or dienophiles). Key factors:

Q. How can cis-cyclopropane-1,2-dicarboxylic acid hydrazide be integrated into hydrazide-functionalized nanocomposites for glycoproteomics?

Design core-shell magnetic nanoparticles (Fe₃O₄@PMAA) functionalized with the hydrazide via adipic acid dihydrazide (ADH) coupling. Steps:

- Specificity Testing : Compare glycopeptide enrichment efficiency against non-glycosylated peptides using human serum. Signal-to-noise ratios improve >5× versus commercial resins .

- Stability Assays : Evaluate nonspecific adsorption under physiological pH (7.4) and salt concentrations.

Q. What methodologies are used to analyze the impact of structural modifications on the biochemical activity of cis-cyclopropane-1,2-dicarboxylic acid hydrazide?

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., alkyl chains, aromatic groups) and test in model systems (e.g., Chlorella for glycolic acid production).

- Enzyme Inhibition Assays : Measure IC₅₀ values against β-glucosidases or hydrolases. Isonicotinyl hydrazide analogs show 3× stimulation of glycolic acid excretion in algae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.